molecular formula C24H15N B14204113 2-({2-[(2-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile CAS No. 823227-60-7

2-({2-[(2-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile

Cat. No.: B14204113
CAS No.: 823227-60-7
M. Wt: 317.4 g/mol
InChI Key: NJQZVZAMHRKGKV-UHFFFAOYSA-N
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Description

2-({2-[(2-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile is an organic compound with the molecular formula C24H15N. It is a derivative of benzonitrile, characterized by the presence of ethynyl groups and a methylphenyl substituent. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(2-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile typically involves multi-step organic reactions. One common method involves the Sonogashira coupling reaction, where an aryl halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and bases like triethylamine or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(2-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethynyl groups to ethyl groups.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the aromatic rings react with electrophiles such as bromine or nitric acid, leading to halogenated or nitrated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Bromine in carbon tetrachloride for bromination, and concentrated nitric acid for nitration.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-({2-[(2-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 2-({2-[(2-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The ethynyl groups and aromatic rings allow the compound to fit into specific binding sites, modulating the activity of the target molecules. This can lead to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-({2-[(2-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile
  • 2-({2-[(2-Acetamidophenyl)ethynyl]phenyl}ethynyl)benzonitrile
  • 2-({2-[(3-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile

Uniqueness

2-({2-[(2-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall properties compared to similar compounds.

Properties

CAS No.

823227-60-7

Molecular Formula

C24H15N

Molecular Weight

317.4 g/mol

IUPAC Name

2-[2-[2-[2-(2-methylphenyl)ethynyl]phenyl]ethynyl]benzonitrile

InChI

InChI=1S/C24H15N/c1-19-8-2-3-9-20(19)14-15-21-10-4-5-11-22(21)16-17-23-12-6-7-13-24(23)18-25/h2-13H,1H3

InChI Key

NJQZVZAMHRKGKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C#CC2=CC=CC=C2C#CC3=CC=CC=C3C#N

Origin of Product

United States

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